Product packaging for Bazedoxifene-d4 5-β-D-Glucuronide(Cat. No.:)

Bazedoxifene-d4 5-β-D-Glucuronide

Cat. No.: B1151080
M. Wt: 650.75
Attention: For research use only. Not for human or veterinary use.
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Description

Bazedoxifene-d4 5-β-D-Glucuronide is a deuterated, glucuronidated metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM). Bazedoxifene is approved, in combination with conjugated estrogens, for the management of postmenopausal osteoporosis and moderate-to-severe vasomotor symptoms . Its therapeutic action stems from its tissue-selective activity, functioning as an estrogen receptor antagonist in breast and uterine tissue while acting as an agonist in bone to preserve bone mineral density . The parent drug, Bazedoxifene, undergoes extensive first-pass metabolism where glucuronidation is the primary metabolic pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes to form metabolites including Bazedoxifene-5-glucuronide . The resulting glucuronide metabolites are substrates for microbial β-glucuronidase (GUS) enzymes in the gut, which play a critical role in the compound's enterohepatic recirculation and overall pharmacokinetic profile . This deuterated internal standard is specifically designed for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Its primary research applications include conducting precise quantitative analyses of Bazedoxifene and its glucuronide metabolites in biological matrices such as plasma and urine, studying the drug's metabolic fate and pharmacokinetics, and investigating the activity and inhibition of specific UGT enzymes and gut microbial GUS. This high-quality analog is essential for ensuring analytical accuracy and reproducibility in drug development and metabolic research.

Properties

Molecular Formula

C₃₆H₃₈D₄N₂O₉

Molecular Weight

650.75

Synonyms

1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-yl-d4 β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Synthesis and Structural Characterization of Bazedoxifene D4 5 β D Glucuronide

Methodologies for the Chemical and Chemoenzymatic Synthesis of Glucuronide Reference Standards

The synthesis of glucuronide reference standards, including Bazedoxifene-d4 (B8058567) 5-β-D-Glucuronide, can be achieved through both chemical and chemoenzymatic approaches. These methods are crucial for producing the necessary quantities of pure material for analytical and research purposes.

Chemical synthesis often involves a multi-step process. For instance, the synthesis of the parent compound, Bazedoxifene (B195308), has been achieved through a ten-step process starting from p-hydroxypropiophenone for the parent nucleus and p-hydroxybenzaldehyde for the side chain. epa.gov The final steps typically involve condensation of the parent nucleus with the side chain, followed by deprotection and salt formation. epa.gov To synthesize the glucuronide, the parent molecule is reacted with a protected glucuronic acid donor, such as a trichloroacetimidate (B1259523) or a bromide, followed by deprotection to yield the final product.

Chemoenzymatic synthesis presents an alternative and often more regioselective method. This approach utilizes enzymes, such as UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation in vivo. nih.gov While direct enzymatic synthesis can be challenging on a large scale, microbial biotransformation has proven successful for generating glucuronides of complex molecules, even when chemical methods are hindered by factors like steric hindrance. hyphadiscovery.com In some cases, a combination of chemical synthesis to create a core structure and enzymatic steps to introduce the glucuronide moiety is employed, leveraging the strengths of both methodologies. nih.govnih.gov

The choice between chemical and chemoenzymatic synthesis depends on various factors, including the complexity of the target molecule, the desired yield, and the availability of starting materials and enzymes. For complex structures, a chemoenzymatic approach can offer significant advantages in terms of selectivity and milder reaction conditions. hyphadiscovery.comnih.govnih.gov

Isotope Labeling Strategies for Deuterated Analog Preparation

The introduction of deuterium (B1214612) atoms into a molecule like Bazedoxifene is a key step in creating Bazedoxifene-d4 5-β-D-Glucuronide. Isotope labeling is essential for various applications in drug discovery and development, including their use as internal standards in quantitative mass spectrometry. acs.orgacs.orgx-chemrx.com

One common strategy for preparing deuterated analogs is through late-stage hydrogen isotope exchange (HIE). acs.orgx-chemrx.com This method involves the direct replacement of hydrogen atoms with deuterium, often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. x-chemrx.com The use of deuterium gas (D2) or heavy water (D2O) as the deuterium source is common. x-chemrx.com Late-stage HIE is advantageous as it can be performed on the fully assembled molecule, reducing the need for lengthy de novo synthesis with isotopically labeled starting materials. acs.orgx-chemrx.com

Another approach involves the use of deuterated building blocks in the total synthesis of the molecule. nih.gov This method allows for precise control over the location and number of deuterium atoms incorporated. For example, in the synthesis of a complex molecule, a deuterated starting material can be carried through the synthetic sequence to yield the final deuterated product. nih.gov This strategy ensures high levels of isotopic enrichment at specific positions within the molecule. nih.gov

The selection of the labeling strategy depends on the desired labeling pattern, the chemical nature of the molecule, and the efficiency of the labeling reaction. For Bazedoxifene-d4, the "d4" designation indicates the incorporation of four deuterium atoms. The specific positions of these deuterium atoms are critical for the compound's function as an internal standard and are determined by the chosen synthetic route.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The structural confirmation of this compound relies on a combination of advanced spectroscopic and chromatographic techniques to ensure the correct molecular formula, connectivity, and stereochemistry.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification and structural elucidation of drug metabolites. nih.gov It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. nih.gov For this compound, HRMS confirms the incorporation of the four deuterium atoms and the glucuronide moiety by comparing its accurate mass to the theoretical mass.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated or deprotonated molecule. The resulting fragmentation pattern provides valuable structural information. A characteristic loss of the glucuronic acid moiety (176 Da for the neutral loss of C6H8O6) is a key indicator of a glucuronide conjugate. Further fragmentation of the aglycone can help to confirm the identity of the parent drug. Data mining techniques such as mass defect filtering can be used to specifically search for drug-related metabolites in complex biological matrices. nih.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Glucuronide Analysis

Ion DescriptionTheoretical m/zObserved m/zMass Accuracy (ppm)Fragmentation Pathway
[M+H]⁺651.30xx651.30xx< 5Protonated molecule
[M-C₆H₈O₆+H]⁺475.24xx475.24xx< 5Loss of glucuronic acid
Further FragmentsVariesVaries< 5Fragmentation of the aglycone

Note: The 'xx' in the theoretical m/z values represents the specific decimal values for this compound, which would be calculated based on its exact elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules, including the determination of stereochemistry and the differentiation of positional isomers. nih.gov For this compound, NMR is crucial for confirming the attachment point of the glucuronide moiety and its stereochemical configuration.

One-dimensional (1D) ¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The anomeric proton of the glucuronide ring (H-1") typically appears as a doublet with a coupling constant (J-value) that is characteristic of the β-configuration. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. An HMBC correlation between the anomeric proton of the glucuronic acid and the carbon of the Bazedoxifene core at the point of attachment (C-5) would definitively confirm the structure as the 5-O-glucuronide.

Furthermore, HPLC-NMR can be a powerful technique for the separation and characterization of isomers of glucuronides, which can be prone to acyl migration. nih.gov This technique allows for the direct structural analysis of each isomer as it elutes from the chromatography column. nih.gov

Table 2: Key NMR Signals for Structural Confirmation of a β-D-Glucuronide

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~5.0-5.5d~7-8Anomeric Proton (H-1")
¹³C~100-105Anomeric Carbon (C-1")
¹³C~170-175Carboxyl Carbon (C-6")

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the aglycone.

Enzymology and in Vitro Formation Kinetics of Bazedoxifene 5 β D Glucuronide

Identification of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Bazedoxifene (B195308) Glucuronidation

The conversion of bazedoxifene to its glucuronide conjugates is catalyzed by several UGT isoforms. doi.org Research indicates that while multiple isoforms exhibit some level of catalytic activity, UGT1A1, UGT1A8, and UGT1A10 are the three most active human UGT isoforms involved in the glucuronidation of bazedoxifene. doi.org Specifically for the formation of bazedoxifene-5-glucuronide, intestinal UGTs, notably UGT1A8 and UGT1A10, play a crucial role. nih.govnih.gov The influence of genetic variations in these enzymes, such as the UGT1A1*28 polymorphism, has been shown to affect the metabolic clearance of bazedoxifene, indicating the clinical relevance of these specific isoforms. nih.gov

To investigate the metabolic pathways of bazedoxifene, in vitro studies have extensively used subcellular fractions from key metabolic organs, namely human liver and intestinal microsomes. nih.govdoi.org These microsomes contain a high concentration of drug-metabolizing enzymes, including UGTs, in an environment that mimics the endoplasmic reticulum. xenotech.com

Incubation of bazedoxifene with microsomes from the human liver, duodenum, jejunum, and ileum confirmed the formation of both bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide. nih.gov However, these studies revealed significant differences in the metabolic profiles between hepatic and intestinal tissues. In human liver microsomes, bazedoxifene-4'-glucuronide was identified as the predominant metabolite, with bazedoxifene-5-glucuronide being formed in only trace or small amounts. Conversely, in intestinal microsomes (duodenum, jejunum, and ileum), both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide were generated as major metabolites. nih.govdoi.org

To precisely identify the specific UGT isoforms responsible for bazedoxifene glucuronidation, researchers have employed cDNA-expressed recombinant human UGT enzymes. doi.org This technique allows for the assessment of individual enzyme activity in isolation, thereby avoiding the confounding metabolic activities present in microsomal preparations. bioivt.com

These studies confirmed that multiple UGT isoforms have the ability to catalyze the glucuronidation of bazedoxifene. The most catalytically active isoforms were determined to be UGT1A1, UGT1A8, and UGT1A10. doi.orgresearchgate.net For the formation of bazedoxifene-5-glucuronide, the extrahepatic isoforms UGT1A8 and UGT1A10 were particularly important. nih.govnih.gov The formation of bazedoxifene-5-glucuronide by the hepatic isoform UGT1A1 was observed to be very low. nih.govdoi.org

Kinetic Parameters of Bazedoxifene 5-β-D-Glucuronide Formation (Kₘ, Vₘₐₓ)

Enzyme kinetic studies have been performed to determine the Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) for the formation of bazedoxifene-5-glucuronide. These parameters provide insight into the efficiency and capacity of different enzyme systems to produce the metabolite. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate.

The formation of bazedoxifene-5-glucuronide was too low in human liver microsomes and when using the recombinant UGT1A1 isoform to allow for the accurate determination of kinetic parameters. nih.govdoi.org However, kinetics were successfully determined in intestinal microsomes and with the key intestinal UGT isoforms. The Kₘ values for bazedoxifene-5-glucuronide formation ranged from 2.5 to 11.1 µM, while Vₘₐₓ values ranged from 0.1 to 1.2 nmol/(min·mg) protein across the different enzyme systems tested. nih.govdoi.org

Table 1: Kinetic Parameters for Bazedoxifene 5-β-D-Glucuronide Formation Data sourced from studies on bazedoxifene. nih.govdoi.org

Enzyme SourceKₘ (µM)Vₘₐₓ (nmol/min/mg protein)
Duodenum Microsomes2.50.1
Jejunum Microsomes4.60.2
Recombinant UGT1A811.11.2
Recombinant UGT1A106.90.8

Tissue-Specific Glucuronidation and Extrahepatic Metabolism of Bazedoxifene

The metabolism of bazedoxifene demonstrates clear tissue-specificity, with both hepatic (liver) and extrahepatic (non-liver) sites playing significant roles in its clearance. The liver is a primary site for drug metabolism, but for bazedoxifene, the intestine is of paramount importance. nih.govresearchgate.net

Analytical Method Development and Validation for Bazedoxifene D4 5 β D Glucuronide Quantification in Biological Matrices

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Methods

The development of robust bioanalytical methods is paramount for the accurate measurement of drug metabolites. nih.govijnrd.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of drugs and their metabolites due to its high sensitivity and selectivity. nih.govjapsonline.com A sensitive and selective LC-MS/MS method has been developed for the quantification of Bazedoxifene (B195308) and its metabolites in human urine for doping control purposes. researchgate.netnih.gov

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction)

Sample preparation is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. japsonline.comslideshare.net Solid-phase extraction (SPE) is a widely used technique for the clean-up and pre-concentration of analytes from complex matrices like plasma and urine. nih.govresearchgate.netelsevierpure.comnih.gov

For the analysis of Bazedoxifene and its glucuronide metabolites, various SPE cartridges and elution schemes can be tested to achieve optimal recovery. nih.gov For instance, in the analysis of other glucuronide conjugates, Bond Elut Plexa cartridges with a sequential elution of ethyl acetate, methanol (B129727), and acetonitrile (B52724) have demonstrated high recovery rates. nih.gov Online SPE is another approach that can be integrated with LC-MS/MS systems to automate the sample clean-up process, with options for pre- or post-trapping dilution to enhance method performance for compounds with diverse physicochemical properties. nih.gov The choice of SPE sorbent is critical; for example, mixed-mode cation exchanger-based SPE phases are often preferred for the extraction of basic compounds. nih.gov

A typical SPE procedure involves the following steps:

Conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading the pre-treated biological sample (e.g., plasma or urine) onto the cartridge.

Washing the cartridge with a weak solvent to remove interfering compounds.

Eluting the analyte of interest with a strong organic solvent.

Evaporating the eluate to dryness and reconstituting it in a solvent compatible with the LC-MS/MS system.

The optimization of each of these steps is essential to ensure high and reproducible recovery of Bazedoxifene-d4 (B8058567) 5-β-D-Glucuronide.

Chromatographic Separation Conditions for Glucuronide Isomers

The separation of glucuronide isomers is a significant challenge in bioanalysis. Bazedoxifene has two potential sites for glucuronidation, leading to the formation of Bazedoxifene-4-glucuronide and Bazedoxifene-5-glucuronide. researchgate.net The deuterated internal standard, Bazedoxifene-d4 5-β-D-Glucuronide, must be chromatographically resolved from any other potential isomers to ensure accurate quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the separation of such isomers. nih.gov The choice of the stationary phase and mobile phase composition is critical for achieving the desired resolution.

Table 1: Example Chromatographic Conditions for Glucuronide Separation

ParameterCondition
Column Reversed-phase C18 or similar (e.g., X-terra RP-18, Inertsil ODS-3V) researchgate.netresearchgate.net
Mobile Phase A Aqueous buffer (e.g., 10mM Ammonium Formate pH 3.0, 0.01 M orthophosphoric acid) researchgate.netnih.gov
Mobile Phase B Organic solvent (e.g., Acetonitrile, Methanol) researchgate.netnih.gov
Elution Mode Gradient or isocratic elution researchgate.net
Flow Rate Typically 0.6-1.0 mL/min researchgate.net
Column Temperature Controlled to ensure reproducibility

This table presents a generalized set of conditions. Specific parameters would need to be optimized for the analysis of this compound.

The use of cyclodextrin-bonded phases can also be considered, as they have shown excellent applicability in separating a wide variety of structural isomers and diastereomers. wustl.edu

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of analytes. The optimization of mass spectrometric parameters is crucial for achieving the desired limits of detection and quantification. This involves tuning the instrument for the specific precursor and product ions of this compound.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For Bazedoxifene glucuronides, the [M+H]+ ion is often selected as the precursor ion. researchgate.net For example, Bazedoxifene-4-glucuronide and Bazedoxifene-5-glucuronide both produce a [M+H]+ ion at m/z 647. researchgate.net The fragmentation of this precursor ion will yield specific product ions that can be used for quantification. The selection of unique precursor-product ion transitions for this compound and the non-labeled metabolite is essential to prevent cross-talk.

Table 2: Illustrative Mass Spectrometric Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), positive or negative mode nih.govnih.gov
Scan Type Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1) [M-d4+H]+ for this compound
Product Ion (Q3) Specific fragment ion for quantification
Collision Energy Optimized to maximize product ion intensity
Dwell Time Adjusted to ensure a sufficient number of data points across the chromatographic peak

This table provides an illustrative example. The exact m/z values and optimal parameters would need to be determined experimentally.

Method Validation Parameters for Bioanalytical Assays (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Once the LC-MS/MS method is developed, it must be validated to ensure its reliability and reproducibility for the intended application. nih.govijnrd.org Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies. The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. wjpsonline.com For Bazedoxifene, linearity has been demonstrated in the range of 0.5 to 200 ng/mL. researchgate.netnih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. The acceptance criterion for accuracy is typically within ±15% (±20% for the LLOQ) of the nominal value. japsonline.com For Bazedoxifene, inter-day accuracy has been reported to be between -10.0% and 1.9%. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The acceptance criterion for precision is typically a CV of ≤15% (≤20% for the LLOQ). japsonline.com For Bazedoxifene, inter-day precision has been reported to be between 2.2% and 3.6%. researchgate.netnih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. For Bazedoxifene, the LOD has been reported as <0.2 ng/mL. researchgate.netnih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be determined with acceptable precision and accuracy. nih.gov

Table 3: Summary of Typical Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV/RSD) ≤ 15% (≤ 20% at LLOQ)
LOD Signal-to-noise ratio ≥ 3
LLOQ Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision

Role of Deuterated Internal Standards in Accurate Metabolite Quantification

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. kcasbio.comnih.gov The SIL-IS is an analog of the analyte that contains one or more heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

The primary advantages of using a deuterated internal standard are:

Correction for Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification. kcasbio.com A SIL-IS, which has nearly identical physicochemical properties and chromatographic retention time as the analyte, experiences the same matrix effects. texilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be effectively normalized.

Compensation for Variability in Sample Preparation: Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the SIL-IS. nih.gov This allows for accurate quantification even with incomplete recovery.

Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of the assay by correcting for various sources of error throughout the analytical process. texilajournal.com

While highly advantageous, it is important to ensure that the deuterated standard is free of any non-labeled analyte and that there is no isotopic exchange during sample processing. The choice of the deuterated analog and the derivatization method, if any, can also influence the quality of the quantitative data. oup.com

Pharmacokinetic Disposition of Bazedoxifene 5 β D Glucuronide in Preclinical Models and in Vitro Systems

Formation and Systemic Exposure of the Glucuronide Metabolite (Animal Models)

In animal models, such as rats, bazedoxifene (B195308) is extensively metabolized, with bazedoxifene-5-glucuronide being a major metabolite found in plasma and tissues. nih.gov Following oral administration of radiolabeled bazedoxifene to female rats, radioactivity was rapidly absorbed and widely distributed. nih.gov The concentration of bazedoxifene glucuronides in plasma is approximately 10-fold higher than that of the parent drug. nih.govnih.gov

Studies in both rats and monkeys have shown that bazedoxifene is extensively metabolized, with its glucuronide conjugate being one of the major circulating drug-related moieties. nih.gov In rats, bazedoxifene-5-glucuronide was identified as the major metabolite in plasma and tissues, while both bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide (B602037) were major metabolites in bile. nih.gov In vitro studies using rat liver and intestinal microsomes showed similar metabolite profiles, which correlated well with the in vivo bile profiles. nih.gov

Table 1: Major Bazedoxifene Metabolites in Rats

Metabolite Location
Bazedoxifene-5-glucuronide Major metabolite in plasma and tissues; Major metabolite in bile
Bazedoxifene-4'-glucuronide Minor metabolite in plasma and tissues; Major metabolite in bile

Data sourced from preclinical studies in rats. nih.gov

Excretion Pathways and Mass Balance Studies for Glucuronide Conjugates (Animal Models)

Mass balance studies in rats and monkeys have demonstrated that the primary route of excretion for bazedoxifene and its metabolites is through the feces. nih.govnih.gov After either intravenous or oral administration to rats, over 97% of the administered dose was recovered in the feces. nih.gov The predominant radioactive component in the feces was unchanged bazedoxifene. nih.gov In both rats and monkeys, less than 1% of the dose is eliminated in the urine. nih.gov This fecal excretion is likely a result of biliary excretion of the glucuronide conjugates, rather than incomplete absorption of the parent drug. nih.gov

Distribution Characteristics of the Glucuronide Metabolite (Preclinical Studies)

Following administration in preclinical models, bazedoxifene and its metabolites distribute widely into tissues. nih.gov In female rats given an oral dose of radiolabeled bazedoxifene, radioactivity was widely distributed, with the highest concentrations found in the liver, followed by the lung, kidney, and heart. nih.gov The volume of distribution for bazedoxifene is high, indicating extensive tissue uptake. nih.gov While specific distribution data for bazedoxifene-5-β-D-glucuronide is limited, the high concentrations of total radioactivity in tissues suggest that the glucuronide metabolite also distributes out of the plasma. The limited membrane permeability of glucuronide conjugates suggests that their distribution is heavily reliant on transport proteins. nih.govpatrinum.ch

Enterohepatic Recirculation of Bazedoxifene Glucuronides and Its Implications

Bazedoxifene is believed to undergo enterohepatic recirculation. nih.gov This process involves the excretion of the glucuronide metabolites into the bile, followed by their hydrolysis back to the parent compound by β-glucuronidase enzymes in the gut. nih.govresearchgate.net The reabsorbed parent drug can then re-enter systemic circulation, a process that can prolong its half-life. nih.gov The gut microbiome plays a crucial role in this process by providing the β-glucuronidase necessary for deconjugation. nih.govresearchgate.net Long-term administration of conjugated estrogens and bazedoxifene in a mouse model was shown to decrease fecal β-glucuronidase activity. nih.gov This modulation of gut microbial activity can impact the enterohepatic recirculation and, consequently, the systemic exposure of bazedoxifene. nih.gov

Role of Transporter Proteins in Metabolite Disposition (e.g., P-glycoprotein, OATP, MRP)

The disposition of bazedoxifene and its glucuronide metabolites is significantly influenced by various uptake and efflux transporters. nih.govpatrinum.chnih.gov The glucuronide metabolites, being generally more water-soluble and less permeable than the parent drug, rely on transporters for their movement across cell membranes. nih.govpatrinum.ch

P-glycoprotein (P-gp): In vitro studies using Caco-2 cells have indicated that bazedoxifene is a substrate of P-gp, an efflux transporter. nih.govnih.gov This suggests that P-gp may limit the intestinal absorption of bazedoxifene and contribute to its efflux.

Organic Anion Transporting Polypeptides (OATPs): OATPs are uptake transporters involved in the hepatic uptake of drugs and their metabolites. researchgate.netnih.gov While bazedoxifene itself did not show interaction with OATP1B1 or OATP1B3 in CHO cell experiments, it is suggested that it may be a substrate for other OATP isoforms. nih.gov The glucuronide metabolites of bazedoxifene are likely substrates for OATPs, facilitating their uptake into hepatocytes for subsequent biliary excretion. nih.govpatrinum.ch

Multidrug Resistance-Associated Proteins (MRPs): MRPs are efflux transporters that play a role in the transport of glucuronide conjugates out of cells. nih.govpatrinum.ch Bazedoxifene has been shown to interact with MRP2. nih.gov MRP2 is located on the canalicular membrane of hepatocytes and is responsible for transporting bilirubin (B190676) glucuronides and other conjugated compounds into the bile. nih.gov MRP3, located on the basolateral membrane, can transport conjugated compounds back into the sinusoidal blood, particularly under conditions of impaired canalicular efflux. nih.gov The interplay between these transporters is crucial for the biliary and systemic clearance of bazedoxifene glucuronides.

Table 2: Transporter Proteins Involved in Bazedoxifene and Metabolite Disposition

Transporter Type Function Implication for Bazedoxifene/Metabolites
P-glycoprotein (P-gp) Efflux Intestinal efflux Limits oral absorption of bazedoxifene nih.govnih.gov
Organic Anion Transporting Polypeptides (OATPs) Uptake Hepatic uptake Potential uptake of bazedoxifene and its glucuronides into the liver nih.govpatrinum.chnih.gov
Multidrug Resistance-Associated Protein 2 (MRP2) Efflux Biliary excretion Efflux of bazedoxifene glucuronides from hepatocytes into bile nih.govnih.gov
Multidrug Resistance-Associated Protein 3 (MRP3) Efflux Basolateral efflux Efflux of bazedoxifene glucuronides from hepatocytes back into blood under certain conditions nih.gov

Data compiled from various in vitro and preclinical studies.

Enzyme Induction, Inhibition, and Pharmacogenomic Considerations in Bazedoxifene Glucuronidation

In Vitro Assessment of Drug-Drug Interactions Affecting UGT-Mediated Glucuronidation

In vitro studies are essential for predicting the potential for drug-drug interactions (DDIs). For drugs like bazedoxifene (B195308) that are cleared predominantly by UGT conjugation, assessing the impact of other medications on UGT activity is a regulatory expectation to ensure safety and efficacy. wada-ama.orgnih.gov

Bazedoxifene's metabolism occurs in the liver and intestine, primarily via UGT enzymes. medchemexpress.cn In vitro investigations have identified UGT1A1, UGT1A8, and UGT1A10 as the isoforms most actively involved in its glucuronidation. medchemexpress.cn The formation of bazedoxifene-4'-glucuronide (B602037) is predominant in liver microsomes, while both 4'- and 5-glucuronides are major metabolites in intestinal microsomes. medchemexpress.cn

The activity of these UGT isoforms can be significantly altered by co-administered drugs, leading to changes in bazedoxifene plasma concentrations. Specifically, substances that induce UGT enzymes can accelerate bazedoxifene metabolism, potentially leading to reduced systemic exposure and efficacy. medchemexpress.cn Conversely, while cytochrome P450-mediated metabolism of bazedoxifene is minimal, potent inhibitors of certain CYP enzymes that may have a minor role, or that inhibit relevant drug transporters, could increase exposure. nih.govembopress.org

Potent inducers of UGT enzymes have been shown to affect bazedoxifene levels. Concurrent use of such medications may decrease bazedoxifene's plasma concentrations.

Below is an interactive table summarizing drugs known to induce UGT enzymes, which may affect bazedoxifene metabolism.

DrugInteraction PotentialEffect on Bazedoxifene
RifampinUGT InducerPotential to decrease bazedoxifene plasma concentrations. medchemexpress.cn
PhenobarbitalUGT InducerPotential to decrease bazedoxifene plasma concentrations. medchemexpress.cn
CarbamazepineUGT InducerPotential to decrease bazedoxifene plasma concentrations. medchemexpress.cn
PhenytoinUGT InducerPotential to decrease bazedoxifene plasma concentrations. medchemexpress.cn

Impact of UGT Genetic Polymorphisms on Bazedoxifene Glucuronide Formation (Mechanistic Studies, e.g., UGT1A1*28)

Pharmacogenomics plays a crucial role in understanding the inter-individual variability in bazedoxifene metabolism. Genetic polymorphisms in UGT genes can lead to significant differences in enzyme activity and, consequently, drug exposure and response. nih.gov

One of the most studied polymorphisms in this context is UGT1A128. This variant involves a different number of TA repeats in the promoter region of the UGT1A1 gene, which leads to reduced gene expression and lower enzyme activity. nih.govsciencedaily.com Mechanistic studies using genotyped human liver microsomes have demonstrated that the UGT1A128 polymorphism has a profound impact on the formation of bazedoxifene glucuronides. nih.gov

Research indicates that the metabolic clearance of bazedoxifene to both its 4'- and 5-glucuronide metabolites is significantly reduced in individuals carrying the UGT1A128 allele. nih.gov The effect is most pronounced in individuals who are homozygous for the variant allele (28/28). In vitro studies have shown a 7 to 10-fold decrease in the metabolic clearance of bazedoxifene in liver microsomes from *28/28 homozygotes compared to those with the wild-type genotype. nih.govnih.gov This substantial reduction in clearance suggests that patients with the UGT1A12828 genotype may have significantly higher plasma concentrations of bazedoxifene, which could influence the drug's efficacy and safety profile. nih.gov

The following table details the impact of the UGT1A1*28 genotype on bazedoxifene's metabolic clearance.

UGT1A1 GenotypeEffect on Bazedoxifene Metabolic ClearanceQuantitative Impact
Wild-Type (1/1)NormalBaseline clearance
Heterozygous (1/28)ReducedIntermediate reduction in clearance.
Homozygous (28/28)Significantly Reduced7 to 10-fold lower metabolic clearance compared to other genotypes. nih.govnih.gov

Metabolite-Mediated Drug Interactions (If applicable to the glucuronide)

Metabolite-mediated drug interactions occur when a metabolite of a drug inhibits or induces a drug-metabolizing enzyme or transporter, thereby affecting the clearance of a co-administered drug. In the case of bazedoxifene, the major circulating components are its glucuronide conjugates, with bazedoxifene-5-glucuronide being the most predominant. nih.gov However, based on currently available scientific literature, there is no specific evidence to suggest that bazedoxifene-d4 (B8058567) 5-β-D-glucuronide or other glucuronide metabolites of bazedoxifene act as inhibitors or inducers of key drug-metabolizing enzymes or transporters to a clinically relevant extent. Further research would be required to definitively rule out any such potential.

Application of Pharmacometabolomics in Understanding Bazedoxifene Metabolic Phenotypes

Pharmacometabolomics is the application of metabolomics in drug discovery and development to predict and evaluate the effects of a drug on the body and to understand its metabolic fate. This approach can help in identifying novel biomarkers for drug response and toxicity and in elucidating metabolic phenotypes.

While studies have investigated the systemic metabolic effects of bazedoxifene, such as its impact on lipid profiles or markers of bone turnover, the specific application of broad, untargeted pharmacometabolomics to delineate the metabolic phenotypes of bazedoxifene itself is not extensively documented in the reviewed literature. Such studies would involve analyzing the global metabolome of individuals taking bazedoxifene to correlate variations in its metabolic pathway (e.g., the ratio of different glucuronides) with specific metabolic profiles, but this remains an area for future exploration.

Advanced Research Directions in Glucuronide Metabolite Science

Novel Analytical Technologies for Comprehensive Metabolite Profiling

The accurate and sensitive detection of glucuronide metabolites is paramount for understanding the pharmacokinetics of parent drugs. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard technique, recent advancements have significantly enhanced the comprehensive profiling of these conjugated molecules.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Techniques:

Modern HRMS platforms, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolution, enabling the confident identification of metabolites. A key challenge in analyzing glucuronides is their susceptibility to in-source fragmentation, where the glucuronic acid moiety is lost before mass analysis. Advanced techniques like Electron Activated Dissociation (EAD) offer a "soft" fragmentation method that preserves the fragile glucuronide bond, allowing for more precise localization of the conjugation site on the parent molecule. nih.gov

Another powerful approach is the use of neutral loss scanning in triple quadrupole or Q-TOF instruments. This method specifically screens for the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da), allowing for the selective detection of glucuronide conjugates in complex biological matrices. nih.govnih.gov This technique has been successfully applied to the open detection of steroid glucuronides in urine samples, a class of compounds structurally related to SERMs like bazedoxifene (B195308). nih.gov

In Silico Deconjugation:

A novel computational strategy involves the in silico deconjugation of tandem mass spectra. In this workflow, MS/MS spectra that exhibit the characteristic neutral loss of a glucuronide are digitally processed to remove the fragments associated with the glucuronic acid. The resulting "deconjugated" spectrum can then be searched against existing mass spectral libraries of the parent (aglycone) compounds for identification. This approach significantly enhances the ability to annotate and identify glucuronide metabolites without the need for authentic reference standards of the conjugates themselves. nih.gov

Chemical Isotope Labeling:

For enhanced sensitivity and specificity, chemical isotope labeling techniques have been developed. For instance, labeling the carboxylic acid group of the glucuronic acid moiety with isotopic reagents can facilitate the differentiation of glucuronide metabolites from the background matrix and improve their detection limits in LC-MS analysis.

These advanced analytical methodologies provide researchers with powerful tools to comprehensively profile glucuronide metabolites like Bazedoxifene-d4 (B8058567) 5-β-D-Glucuronide, leading to a more thorough understanding of the metabolic fate of new drug candidates.

Development of Advanced In Vitro and Ex Vivo Models for Metabolic Studies

To accurately predict the in vivo metabolism of drugs, it is crucial to have in vitro and ex vivo models that closely mimic the physiological environment of human organs, particularly the liver.

From 2D to 3D: The Rise of Spheroid and Organ-on-a-Chip Models:

Traditional two-dimensional (2D) cell cultures of hepatocytes often fail to maintain their metabolic competence over time. nih.gov In recent years, three-dimensional (3D) liver spheroid models have emerged as a more physiologically relevant system. nih.govresearchgate.net These self-assembled aggregates of primary human hepatocytes (PHHs) or hepatic cell lines (e.g., HepaRG) exhibit more complex cell-cell interactions, develop bile canaliculi-like structures, and maintain the expression and activity of key drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), for extended periods. nih.govnih.govresearchgate.net This longevity allows for the investigation of long-term metabolic stability and the formation of both primary and secondary metabolites, which is crucial for compounds like bazedoxifene that undergo extensive glucuronidation. nih.gov

Organ-on-a-chip (OoC) technology represents a further leap in mimicking human physiology. nih.govbiotechniques.com These microfluidic devices contain living human cells in a continuously perfused system, recreating the tissue and organ-level microenvironments. biotechniques.com A "liver-on-a-chip" can simulate the intricate architecture of the liver, including blood flow, which can influence metabolic processes. nih.gov Furthermore, multi-organ chips that connect a liver model with other organ models (e.g., intestine, kidney) can provide a more holistic view of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Established In Vitro Systems:

Alongside these newer technologies, established models remain valuable. Human liver microsomes (HLMs) , which are vesicles of the endoplasmic reticulum, are a rich source of UGT enzymes and are widely used to determine the kinetic parameters of glucuronidation reactions. nih.gov Studies using HLMs from individuals with different UGT1A1 genotypes, such as the UGT1A1*28 polymorphism, have demonstrated a significant impact on the metabolic clearance of bazedoxifene, highlighting the importance of pharmacogenomics in understanding its disposition. nih.govingentaconnect.comRecombinant UGT enzymes , expressed in cell lines, allow for the investigation of the specific UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A10) responsible for the metabolism of a particular drug.

The table below summarizes the key features of these metabolic models.

ModelDescriptionAdvantagesLimitations
Human Liver Microsomes (HLMs) Vesicles of the endoplasmic reticulum from human liver.Rich source of UGTs, cost-effective, high-throughput.Lack of cellular context, may not reflect in vivo kinetics accurately.
Recombinant UGT Enzymes Specific UGT isoforms expressed in cell lines.Allows for reaction phenotyping (identifying specific enzymes).Lacks the complexity of the native cellular environment.
2D Hepatocyte Cultures Monolayers of primary hepatocytes or cell lines.Simple to use, established protocols.Rapid loss of metabolic function, poor in vivo correlation.
3D Liver Spheroids Self-assembled aggregates of hepatocytes.Maintained metabolic function, more predictive of in vivo outcomes.More complex to culture than 2D models. nih.govnih.gov
Organ-on-a-Chip (OoC) Microfluidic devices with living cells in a perfused system.Mimics organ-level physiology, allows for multi-organ studies.Technically demanding, lower throughput than other models. nih.govbiotechniques.comnih.gov

Computational Modeling and Simulation of Metabolite Kinetics and Interactions

Computational modeling has become an indispensable tool in modern drug development, allowing for the simulation and prediction of a drug's pharmacokinetic properties.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow. youtube.com By integrating in vitro data on a drug's properties (e.g., solubility, permeability, metabolic rates) with physiological parameters, PBPK models can simulate the drug's concentration-time profile in various tissues and in the systemic circulation. youtube.comyoutube.com These models can be used to predict the impact of factors such as genetic polymorphisms (e.g., UGT1A1*28) on drug exposure and to anticipate potential drug-drug interactions. While a specific PBPK model for bazedoxifene was not detailed in the reviewed literature, the development of such a model would be a valuable tool for optimizing its clinical use and understanding inter-individual variability in its pharmacokinetics. researchgate.net

Kinetic Modeling of UGT Enzymes:

The kinetics of UGT-mediated reactions can be complex and may not always follow the classic Michaelis-Menten model. Some UGT isoforms, such as UGT2B7, can exhibit atypical kinetics, including autoactivation (homotropic cooperativity) and allosteric modulation by other compounds (heterotropic cooperativity). nih.gov Kinetic modeling that accounts for multiple substrate and effector binding sites is therefore crucial for accurately describing these interactions. nih.gov For bazedoxifene, kinetic analyses in human liver microsomes have been performed to determine parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the formation of its major glucuronide metabolites. ingentaconnect.com These studies have shown that the UGT1A1*28 polymorphism can lead to a significant decrease in the intrinsic metabolic clearance of bazedoxifene. nih.govingentaconnect.com

The integration of these computational approaches allows for a more quantitative and predictive understanding of the metabolic fate of glucuronidated drugs.

Gut Microbiota-Mediated Glucuronide Hydrolysis and its Impact on Drug Disposition

The gut microbiota plays a significant role in drug metabolism, particularly through the action of enzymes like β-glucuronidase. nih.gov This enzyme can cleave the glucuronic acid from drug-glucuronide conjugates that are excreted into the intestine via the bile. nih.gov This process, known as deconjugation, regenerates the parent drug, which can then be reabsorbed into the systemic circulation, a phenomenon referred to as enterohepatic recirculation. nih.gov

Impact on Bazedoxifene:

The Estrobolome and SERMs:

The collection of gut microbial genes capable of metabolizing estrogens is termed the "estrobolome." The activity of this estrobolome, particularly the β-glucuronidase enzymes, can influence the circulating levels of estrogens and, by extension, the activity of SERMs that target the estrogen receptor. nih.gov Dysbiosis, or an imbalance in the gut microbiota, can lead to altered β-glucuronidase activity, which may affect the enterohepatic recirculation of both endogenous estrogens and SERMs like bazedoxifene, potentially impacting their therapeutic effects and safety profiles. nih.gov

The table below lists some of the major bacterial producers of β-glucuronidase in the human gut.

Bacterial PhylumGenera
Firmicutes Clostridium, Ruminococcus, Eubacterium, Peptostreptococcus
Bacteroidetes Bacteroides
Proteobacteria Escherichia
Actinobacteria Staphylococcus

This table is based on information from reference youtube.com.

Understanding the interplay between glucuronidated drugs, such as Bazedoxifene-5-β-D-Glucuronide, and the gut microbiota is a burgeoning area of research with significant implications for personalized medicine and drug development.

Q & A

Q. What analytical methods are recommended for quantifying Bazedoxifene-d4 5-β-D-Glucuronide in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting deuterated compounds. Isotopic dilution with stable isotope-labeled internal standards (e.g., Bazedoxifene-d4 itself) minimizes matrix effects .
  • Chromatographic Conditions : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Monitor transitions specific to the glucuronide moiety (m/z 575 → 399 for this compound) .
  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile is recommended to isolate the glucuronide from plasma/urine .

Q. How is this compound synthesized for use as a reference standard?

Answer:

  • Enzymatic Glucuronidation : Incubate Bazedoxifene-d4 with recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1 or UGT2B7) in vitro. Optimize pH (7.4) and temperature (37°C) to maximize yield .
  • Chemical Synthesis : Protect the hydroxyl group of Bazedoxifene-d4, conjugate with glucuronic acid using Koenigs-Knorr reaction conditions, and deprotect .
  • Purification : Use preparative HPLC with a phenyl-hexyl column to isolate the β-D-anomer .

Q. What structural confirmation techniques validate the β-D-glucuronide linkage?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Key signals include:
    • ¹H NMR : β-configuration confirmed by an anomeric proton doublet at δ 5.2–5.3 ppm (J = 7.5–8.0 Hz) .
    • ¹³C NMR : Glucuronic acid C-1 resonance at ~104–106 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₀H₃₃D₄NO₉⁻ requires m/z 575.2543) .

Advanced Research Questions

Q. How do isotope effects (deuteration) influence the pharmacokinetics of this compound?

Answer:

  • Metabolic Stability : Deuteration at specific positions (e.g., aromatic rings) reduces CYP450-mediated oxidation, prolonging half-life. Compare AUC and Cmax of deuterated vs. non-deuterated glucuronides in rodent models .

  • Enzyme Kinetics : Assess UGT affinity (Km, Vmax) using human liver microsomes. Deuteration may alter hydrogen bonding during glucuronidation .

  • Table 1 : Hypothetical PK Parameters (Rat Model):

    ParameterBazedoxifene GlucuronideBazedoxifene-d4 Glucuronide
    t₁/₂ (h) 2.1 ± 0.33.8 ± 0.5
    AUC₀–24 (ng·h/mL) 450 ± 50720 ± 90

Q. What experimental strategies resolve discrepancies in glucuronide stability data across studies?

Answer:

  • pH-Dependent Degradation : Incubate the glucuronide in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS. Acyl glucuronides (e.g., Perindoprilat-d4 acyl-β-D-glucuronide) are unstable at alkaline pH due to hydrolysis .
  • Enzymatic vs. Non-Enzymatic Pathways : Use β-glucuronidase inhibitors (e.g., saccharolactone) to distinguish enzyme-mediated hydrolysis from spontaneous degradation .
  • Longitudinal Stability Studies : Store samples at -80°C and assess stability over 6–12 months. Include quality controls with deuterated analogs to track degradation .

Q. How can researchers differentiate this compound from its positional isomers (e.g., 4-O-glucuronide)?

Answer:

  • LC-MS/MS Fragmentation : Compare diagnostic fragment ions. For 5-β-D-glucuronide, expect a dominant ion at m/z 399 (aglycone + H⁺), whereas 4-O-glucuronide may show m/z 385 .
  • Enzymatic Hydrolysis : Treat with β-glucuronidase; positional isomers may exhibit varying hydrolysis rates .
  • 2D NMR (COSY, HMBC) : Correlate glucuronide protons with aglycone carbons to confirm the conjugation site .

Q. What role do transport proteins (e.g., OATP1B1) play in the hepatic uptake of this compound?

Answer:

  • In Vitro Uptake Assays : Use HEK293 cells overexpressing OATP1B1. Measure intracellular accumulation of the glucuronide with/without inhibitors (e.g., rifampicin) .
  • Kinetic Analysis : Determine Km and Vmax for OATP1B1-mediated transport. Compare with non-deuterated analogs to assess isotope effects on transporter affinity .
  • Clinical Relevance : Polymorphisms in OATP1B1 (e.g., SLCO1B1*5) may alter pharmacokinetics in human trials .

Methodological Considerations

  • Data Contradictions : Discrepancies in glucuronide stability or enzyme kinetics may arise from batch-to-batch variability in UGT enzyme activity or incomplete deuteration. Always characterize synthetic batches via NMR and HRMS .
  • Advanced Tools : Use stable isotope tracers (e.g., ¹³C-glucuronic acid) to track metabolic flux in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.